molecular formula C7H15NO2 B13574238 Methyl 2-(aminomethyl)-2-methylbutanoate

Methyl 2-(aminomethyl)-2-methylbutanoate

Cat. No.: B13574238
M. Wt: 145.20 g/mol
InChI Key: IXHDEKLTEJYCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminomethyl)-2-methylbutanoate (CAS: 788800-33-9) is a branched-chain ester with an aminomethyl substituent. Its molecular formula is C₈H₁₇NO₂, and it has a molecular weight of 159.23 g/mol .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl 2-(aminomethyl)-2-methylbutanoate

InChI

InChI=1S/C7H15NO2/c1-4-7(2,5-8)6(9)10-3/h4-5,8H2,1-3H3

InChI Key

IXHDEKLTEJYCKS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(aminomethyl)-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-(aminomethyl)-2-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-2-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(aminomethyl)-2-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)-2-methylbutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Methyl 2-methylbutanoate

  • Molecular Formula : C₆H₁₂O₂
  • Functional Groups : Ester.
  • Applications: Key aroma-active compound in apple juices, contributing fruity notes.
  • Research Findings: Exhibits high odor activity values (OAVs: 28–41) and aroma intensities (AIs) in apple juice, making it critical for flavor profiles . Esters like methyl 2-methylbutanoate dominate the volatile profile of apples, alongside ethyl 2-methylbutanoate and butyl propanoate .
  • Distinction: Lacks the aminomethyl group, limiting its utility outside flavor chemistry.

neryl (S)-2-methylbutanoate

  • Molecular Formula : C₁₁H₁₈O₂
  • Functional Groups: Ester (terpenoid-alcohol derived).
  • Applications : Aggregation pheromone component for thrips species (Frankliniella occidentalis and F. intonsa).
  • Research Findings :
    • Optimal pheromone ratios vary by species (e.g., 1:8 for F. occidentalis vs. 1:4 for F. intonsa), demonstrating species-specific chemical communication .
  • Distinction: The terpenoid backbone and enantiomeric specificity differentiate it from the simpler alkyl structure of the target compound.

Methyl 2-aminobutanoate Hydrochloride

  • Molecular Formula: C₅H₁₂ClNO₂
  • Functional Groups: Amino ester, hydrochloride salt.
  • Applications : Chiral building block in organic synthesis.
  • Research Findings :
    • Available in high purity (≥98%) as (R)- and (S)-enantiomers, critical for stereoselective drug synthesis .
  • Distinction : The hydrochloride salt form enhances stability but reduces volatility compared to the free-base target compound.

2-Amino-2-methylbutanoic Acid

  • Molecular Formula: C₅H₁₁NO₂
  • Functional Groups: α-Amino acid.
  • Research Findings :
    • Commercially available at ≥98% purity, used in studies of metabolic pathways .
  • Distinction : The carboxylic acid group replaces the ester functionality, altering solubility and reactivity.

Ethyl 2-acetyl-3-methylbutanoate

  • Molecular Formula : C₉H₁₆O₃
  • Functional Groups : Ester, ketone.
  • Applications : Intermediate in synthesizing ketone-containing pharmaceuticals.
  • Research Findings :
    • Critical for producing active pharmaceutical ingredients (APIs) with complex ketone backbones .
  • Distinction: The acetyl group introduces a reactive ketone, enabling diverse derivatization compared to the amino-ester target.

Methyl 2-amino-2-phenylbutanoate

  • Molecular Formula: C₁₁H₁₅NO₂
  • Functional Groups: Ester, amino, phenyl.
  • Applications : Pharmaceutical intermediate.
  • Research Findings :
    • Available at 95% purity; the phenyl group enhances lipophilicity, influencing drug bioavailability .
  • Distinction : Aromaticity introduces π-π interactions absent in the aliphatic target compound.

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Applications Notable Findings References
Methyl 2-(aminomethyl)-2-methylbutanoate C₈H₁₇NO₂ Ester, aminomethyl Pharmaceutical synthesis Potential intermediate for APIs
Methyl 2-methylbutanoate C₆H₁₂O₂ Ester Food flavoring High OAVs in apple aroma (28–41)
neryl (S)-2-methylbutanoate C₁₁H₁₈O₂ Terpenoid ester Insect pheromone Species-specific ratio-dependent activity
Methyl 2-aminobutanoate HCl C₅H₁₂ClNO₂ Amino ester hydrochloride Chiral synthesis High enantiomeric purity (≥98%)
2-Amino-2-methylbutanoic acid C₅H₁₁NO₂ α-Amino acid Biochemical research Metabolic pathway studies
Ethyl 2-acetyl-3-methylbutanoate C₉H₁₆O₃ Ester, ketone Drug intermediate Key for ketone-containing APIs
Methyl 2-amino-2-phenylbutanoate C₁₁H₁₅NO₂ Ester, amino, phenyl Drug intermediate Enhanced lipophilicity for bioavailability

Key Research Findings and Insights

  • Structural-Activity Relationships: Ester vs. Amino Groups: Esters (e.g., methyl 2-methylbutanoate) dominate flavor chemistry due to volatility, while amino derivatives (e.g., methyl 2-aminobutanoate HCl) are tailored for synthetic stability . Branching and Chirality: Branched chains (e.g., 2-methylbutanoates) enhance steric effects, influencing biological activity (e.g., pheromone specificity in thrips) .
  • Applications: The target compound’s aminomethyl group may facilitate conjugation in drug design, similar to phenyl-containing analogs . Contradictions in utility arise from functional group diversity: esters for flavors vs. amino acids for biochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.